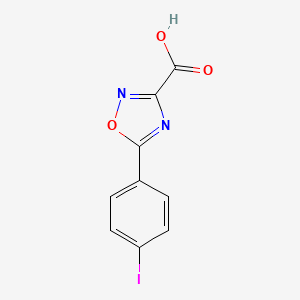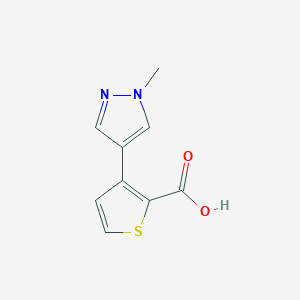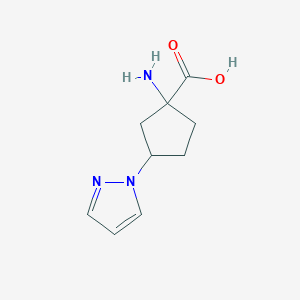
1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a heterocyclic compound that contains both a pyrazole ring and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ruthenium or palladium can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation, and various catalysts such as ruthenium and palladium for cyclization and coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in the modulation of biological processes, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
- 3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
Uniqueness
1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is unique due to the presence of both an amino group and a pyrazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-amino-3-pyrazol-1-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c10-9(8(13)14)3-2-7(6-9)12-5-1-4-11-12/h1,4-5,7H,2-3,6,10H2,(H,13,14) |
InChI Key |
WFUKBWMCWJEMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N2C=CC=N2)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B13324559.png)
![3-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13324561.png)

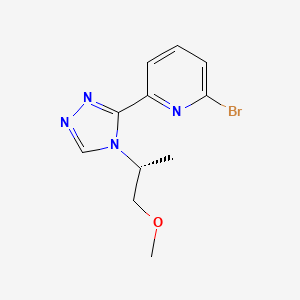

![6'-Bromo-4,4-difluoro-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2'-one](/img/structure/B13324590.png)
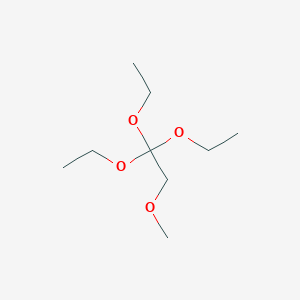
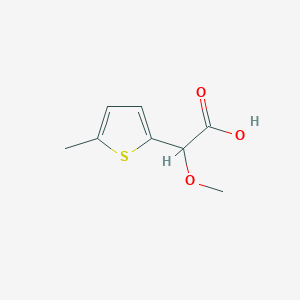
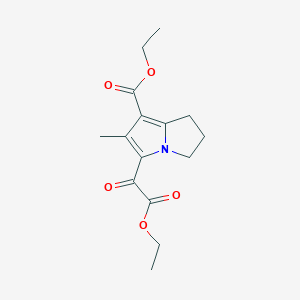
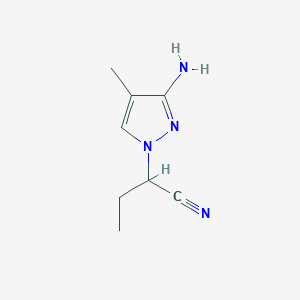
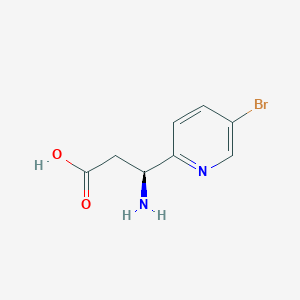
![3',5'-Dimethoxy-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B13324634.png)
